molecular formula C12H8N2O5S B2828872 7-Nitrodibenzo[b,d]furan-2-sulfonamide CAS No. 632301-17-8

7-Nitrodibenzo[b,d]furan-2-sulfonamide

Cat. No.: B2828872
CAS No.: 632301-17-8
M. Wt: 292.27
InChI Key: LNNUKLINSHPHPX-UHFFFAOYSA-N
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Description

7-Nitrodibenzo[b,d]furan-2-sulfonamide is a chemical compound with the molecular formula C12H8N2O5S. It is characterized by the presence of a nitro group, a dibenzofuran moiety, and a sulfonamide group.

Scientific Research Applications

7-Nitrodibenzo[b,d]furan-2-sulfonamide has several scientific research applications:

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrodibenzo[b,d]furan-2-sulfonamide typically involves the nitration of dibenzo[b,d]furan followed by sulfonation. The nitration process introduces a nitro group into the dibenzofuran structure, while the sulfonation process adds a sulfonamide group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Nitrodibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-aminodibenzo[b,d]furan-2-sulfonamide .

Mechanism of Action

The mechanism of action of 7-Nitrodibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The nitro group and sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

IUPAC Name

7-nitrodibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H,(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNUKLINSHPHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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